

Chemical properties and synthesis of BMS-764459

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Compound of Interest

Compound Name: BMS-764459

Cat. No.: B15569106

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An In-depth Technical Guide to the Chemical Properties and Synthesis of **BMS-764459**

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **BMS-764459**, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1).

Chemical Properties

BMS-764459 is a white to light brown powder.^[1] Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	(S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile	[2]
Synonyms	4-[(1S)-1-Cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-2-pyrazinecarbonitrile	[1]
CAS Number	1188407-45-5	[1][2]
Molecular Formula	C ₁₉ H ₂₁ F ₂ N ₅ O ₃	[1][2]
Molecular Weight	405.40 g/mol	[1]
Appearance	White to light brown powder	[1]
Solubility	Soluble in DMSO (20 mg/mL, clear)	[1]
Purity	≥98% (HPLC)	[1]
Storage	Room temperature	[1]

Synthesis of BMS-764459

The synthesis of **BMS-764459** has been described in the scientific literature, with a key strategy focused on minimizing the formation of reactive metabolites.[3][4] The synthesis involves the preparation of a key intermediate, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which is then coupled with the pyrazinone core.

Experimental Protocols

The detailed experimental protocols for the synthesis of **BMS-764459** are outlined in the Journal of Medicinal Chemistry, 2009, 52 (23), pp 7653–7668.[3] The synthesis of the key

pyridine intermediate is summarized below.

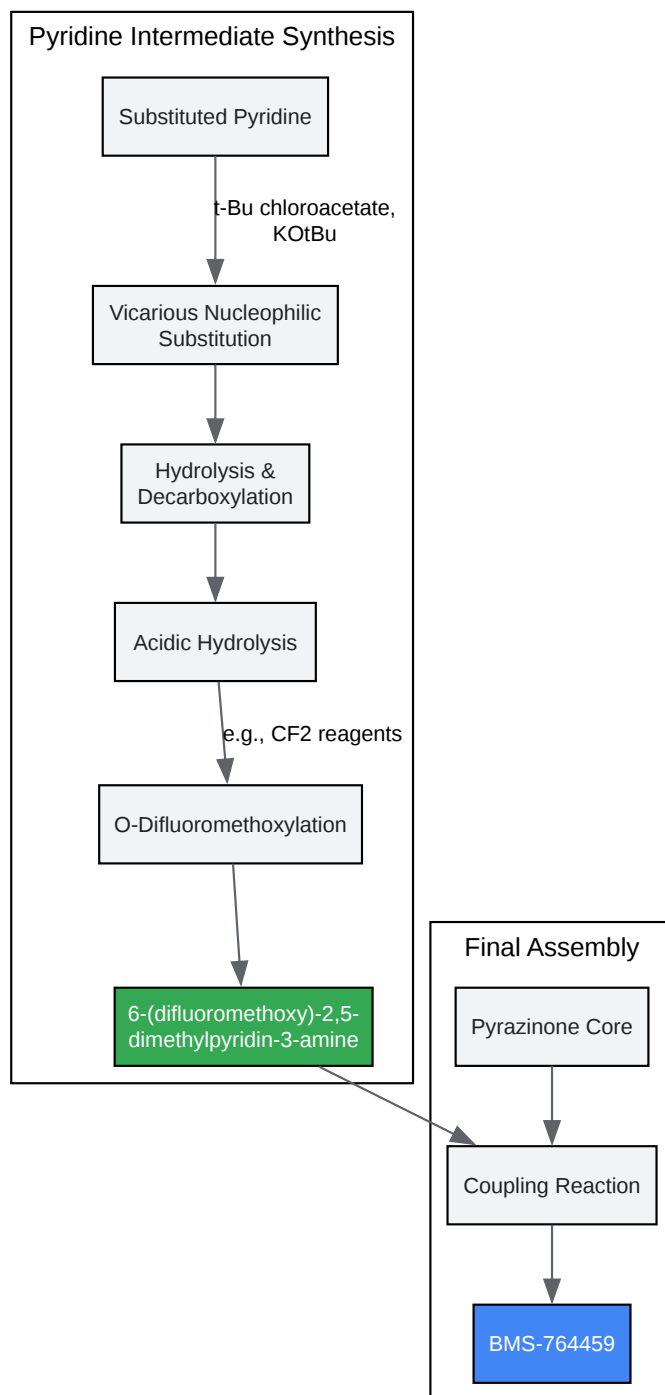
Synthesis of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine:

The synthesis begins from a suitably substituted pyridine derivative.^[5]

- **Vicarious Nucleophilic Substitution:** The starting pyridine compound undergoes a vicarious nucleophilic substitution reaction. One method involves treatment with t-butyl chloroacetate in the presence of potassium t-butoxide, followed by hydrolysis to a carboxylic acid, and subsequent decarboxylation.^[5]
- **Hydrolysis and Difluoromethoxylation:** The intermediate is then heated under acidic conditions. The resulting product is subjected to selective O-alkylation to introduce the difluoromethoxy group. This can be achieved using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with cesium fluoride or 2,2-difluoro-2-(fluorosulfonyl)acetic acid.^[5]

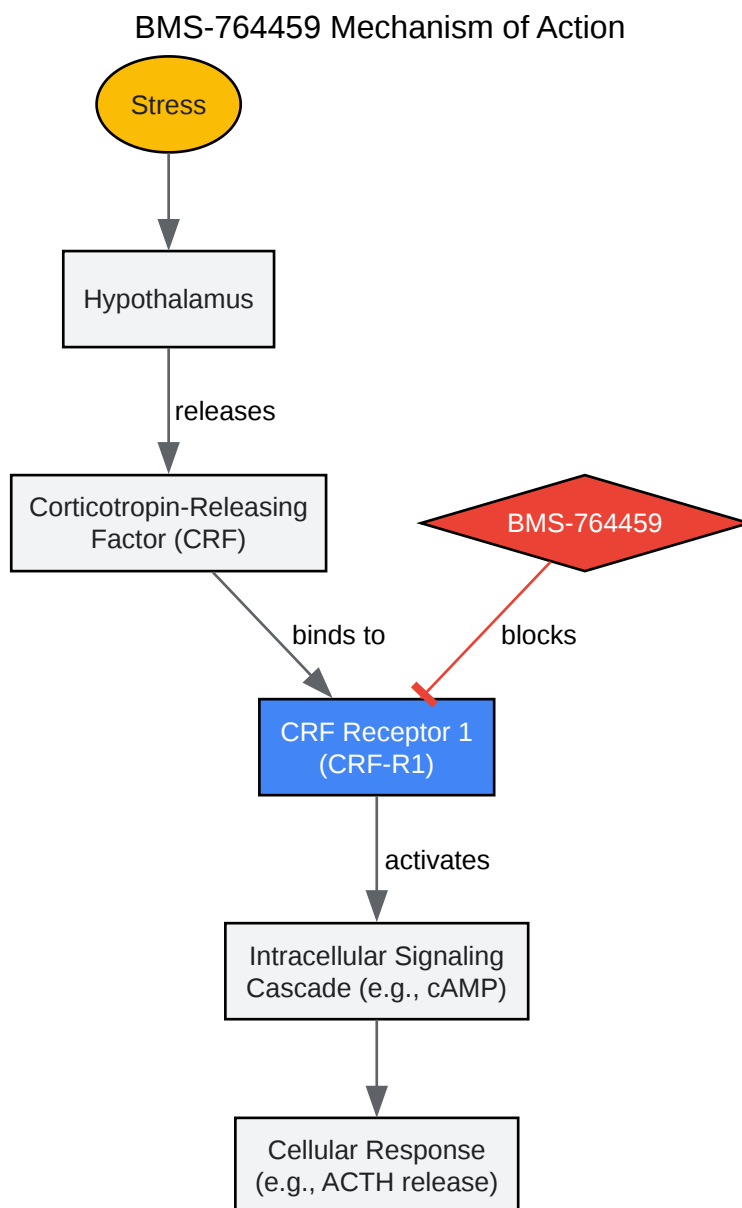
The final pyridin-3-amine is then used in subsequent steps to construct the final **BMS-764459** molecule.

Synthesis Workflow for BMS-764459 Intermediate

[Click to download full resolution via product page](#)Caption: High-level synthesis workflow for **BMS-764459**.

Mechanism of Action: Signaling Pathway

BMS-764459 is a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1 or CRF-R1).[1][2] The corticotropin-releasing factor (CRF) signaling pathway is a critical component of the body's response to stress.[6][7] CRF, a neuropeptide, is released from the hypothalamus in response to stress and binds to CRF receptors, primarily CRF-R1 in the anterior pituitary.[6][8] This binding initiates a signaling cascade that ultimately leads to the release of cortisol. By acting as an antagonist, **BMS-764459** blocks the binding of CRF to CRF-R1, thereby inhibiting this signaling pathway.[1] This mechanism of action is being investigated for the treatment of stress-related disorders such as anxiety and depression.[7] The CRF-R1 pathway has been shown to mediate the negative affective states of opiate withdrawal.[9]



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Caption: Signaling pathway of CRF and the antagonistic action of **BMS-764459**.

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